Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) Head-to-Head with L-NIL
The target compound exhibits a calculated LogP of 0.68, which is approximately 0.67 log units lower than that of its closest structural analog L-NIL (LogP = 1.35) . Simultaneously, its TPSA is 93.41 Ų compared to 99.20 Ų for L-NIL, representing a 5.8% reduction in polar surface area . Lower LogP combined with moderately reduced TPSA suggests the target compound may exhibit improved aqueous solubility and a distinct passive membrane permeation profile compared to L-NIL, which is relevant for applications requiring differential compartment distribution [1].
| Evidence Dimension | Partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.68; TPSA = 93.41 Ų |
| Comparator Or Baseline | L-NIL (CAS 53774-63-3): LogP = 1.35; TPSA = 99.20 Ų |
| Quantified Difference | ΔLogP = -0.67 (target more hydrophilic); ΔTPSA = -5.79 Ų (5.8% lower) |
| Conditions | Calculated physicochemical properties based on chemical structure (fragment-based prediction); experimental LogD values not available for target compound |
Why This Matters
For procurement decisions, the lower LogP indicates that this compound is significantly more hydrophilic than L-NIL, which directly impacts solubility in aqueous assay buffers and may reduce non-specific protein binding in biochemical assays.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
